2-Oxopropanedial 1,3-dioxime

Description

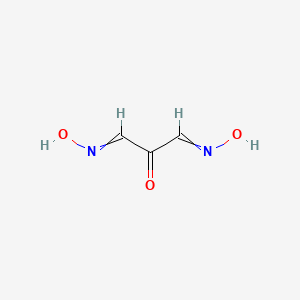

- Chemical Structure: A diketone-derived dioxime with the formula C₃H₄N₂O₂, featuring two oxime groups (-NOH) at positions 1 and 3 of a propanedial backbone.

- Synthesis: Typically prepared via oximation of 2-oxopropanedial (a reactive α-ketoaldehyde) using hydroxylamine derivatives.

- Applications: Potential use in coordination chemistry (e.g., as a ligand for transition metals) and analytical chemistry (e.g., spectrophotometric detection of metal ions). Limitation: No experimental data (e.g., spectral properties, stability) are available in the provided evidence.

Properties

Molecular Formula |

C3H4N2O3 |

|---|---|

Molecular Weight |

116.08 g/mol |

IUPAC Name |

1,3-bis(hydroxyimino)propan-2-one |

InChI |

InChI=1S/C3H4N2O3/c6-3(1-4-7)2-5-8/h1-2,7-8H |

InChI Key |

ISKCMAJAPALGKY-UHFFFAOYSA-N |

Canonical SMILES |

C(=NO)C(=O)C=NO |

Origin of Product |

United States |

Chemical Reactions Analysis

Condensation Reactions

2-Oxopropanedial 1,3-dioxime participates in condensation reactions typical of dioximes, forming stable products through nucleophilic interactions.

2.1 Reaction with Aldehydes/Ketones

The compound reacts with carbonyl compounds (e.g., aldehydes, ketones) to form Schiff bases or other condensation products. These reactions are driven by the nucleophilic nitrogen atoms in the hydroxylamine groups, which attack electrophilic carbonyl carbons.

2.2 Derivative Formation

Condensation with amines or thiols generates substituted dioximes, such as:

-

Bis(p-aminobenzoic acid)-glyoxime hydrate : Formed via reaction with p-aminobenzoic acid in methanol, yielding a radish-yellow product (56% yield) .

-

Bis(di-p-aminotoluene)-glyoxime : Obtained by reacting with p-aminotoluene in ethanol, producing a white solid (53% yield) .

Table 2: Condensation Reactions

| Reactant Type | Product | Conditions | Citation |

|---|---|---|---|

| Aldehydes/Ketones | Schiff bases | – | |

| p-aminobenzoic acid | Bis(p-aminobenzoic acid)-glyoxime hydrate | MeOH, Na₂CO₃ | |

| p-aminotoluene | Bis(di-p-aminotoluene)-glyoxime | EtOH, Na₂CO₃ |

Metal Ion Binding

The dioxime groups enable chelation of metal ions, a property exploited in catalysis and coordination chemistry. The hydroxylamine (-N-OH) groups act as ligands, forming stable complexes with transition metals (e.g., Ni²⁺, Fe³⁺). This chelation modulates enzyme activity and stabilizes reactive intermediates, contributing to its potential antioxidant effects.

3.1 Mechanism

The dual hydroxylamine groups bind metal ions through nitrogen lone pairs, creating a stable five-membered chelate ring. This interaction is critical for its catalytic and biological applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally or functionally related but lack direct comparative data in the evidence:

a) 5,5-Dimethyl-1,3-cyclohexanedione dioxime

- Structure : Cyclohexane backbone with two oxime groups and two methyl substituents.

- Differences : Cyclic vs. linear backbone (2-Oxopropanedial 1,3-dioxime is acyclic), which impacts rigidity and metal-binding behavior.

- Applications : Used in metal chelation and corrosion inhibition .

b) 5,5-Dimethyl-1,3-dioxane-2-ethanol

- Structure: Dioxane ring with ethanol and methyl substituents.

- Differences : Lacks oxime groups; primarily a solvent or intermediate in organic synthesis.

c) Other Dioximes

- Dimethylglyoxime (DMG) : A well-characterized dioxime used in nickel detection. Unlike this compound, DMG has a butane backbone and higher selectivity for Ni²⁺.

Data Gaps and Recommendations

- Missing Data :

- Stability under varying pH/temperature.

- Metal-binding constants (log K values).

- Spectroscopic profiles (e.g., IR, NMR, UV-Vis).

- Suggested Sources :

- Reaxys or SciFinder for synthesis protocols.

- ACS Publications or RSC Journals for comparative studies.

Q & A

Q. Q1: What are the recommended synthetic routes for 2-oxopropanedial 1,3-dioxime, and how can reaction conditions be optimized to improve yield?

A: Synthesis typically involves oximation of diketones. For example, 1,3-cyclohexanedione derivatives are treated with hydroxylamine under controlled pH (4–6) and reflux conditions in ethanol/water mixtures . Yield optimization requires monitoring reaction time (6–12 hours) and stoichiometric ratios (1:2 diketone:NH₂OH·HCl). Purity can be enhanced via recrystallization from ethanol. Advanced characterization (e.g., NMR, IR) is critical to confirm the absence of unreacted intermediates .

Q. Q2: How should researchers safely handle this compound in laboratory settings?

A: Safety protocols include:

- PPE : Nitrile gloves, lab coats, and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods due to potential dust inhalation risks (S22 precaution) .

- Waste disposal : Segregate chemically contaminated waste for professional treatment to prevent environmental release .

- Emergency measures : Immediate rinsing with water for accidental exposure and consultation of SDS for specific antidotes .

Q. Q3: What spectroscopic techniques are essential for characterizing the stereochemistry of this compound?

A:

- X-ray crystallography : Resolves spatial arrangement of oxime groups and confirms (Z)/(E) isomerism .

- NMR : ¹H and ¹³C NMR identify tautomeric forms (e.g., dioxime vs. monoxime impurities). Coupling constants in ¹H NMR distinguish syn/anti configurations .

- IR spectroscopy : Confirms N–O and C=N stretches (~1600–1650 cm⁻¹) .

Advanced Research Questions

Q. Q4: How can contradictory data on the biological activity of 1,3-dioxime derivatives be resolved in drug discovery workflows?

A: Discrepancies in cytotoxicity or receptor binding often arise from:

- Isomeric impurities : Use HPLC or chiral columns to isolate active enantiomers .

- Assay variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and replicate experiments ≥3 times .

- Computational modeling : MD simulations or QSAR analyses can predict bioactivity trends and guide experimental validation .

Q. Q5: What strategies are effective for incorporating this compound into fluorescent probes for biomedical imaging?

A:

- Derivatization : React the dioxime with fluorophores (e.g., dansyl chloride) via nucleophilic substitution at the oxime –NH group .

- Metal chelation : Exploit its bidentate ligand properties to bind lanthanides (e.g., Eu³⁺) for time-resolved fluorescence .

- In vitro validation : Test probe stability in serum and cellular uptake efficiency using confocal microscopy .

Q. Q6: How can researchers address challenges in crystallizing this compound for structural studies?

A:

- Solvent screening : Use high-boiling solvents (e.g., DMSO, DMF) with slow evaporation at 4°C .

- Co-crystallization : Add metal ions (e.g., Zn²⁺) to form coordination polymers, improving crystal lattice stability .

- Synchrotron radiation : Apply high-intensity X-rays to resolve weak diffraction patterns from small crystals .

Methodological Guidance

Q. Q7: What statistical approaches are recommended for analyzing dose-response data in toxicity studies of 1,3-dioxime derivatives?

A:

- Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate IC₅₀ values .

- ANOVA with post-hoc tests : Compare means across concentrations; use Tukey’s HSD for multiple comparisons .

- Reproducibility checks : Report p-values, confidence intervals, and effect sizes per NIH guidelines .

Q. Q8: How should researchers design experiments to study the catalytic mechanisms of 1,3-dioxime-containing enzymes?

A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.